molecular formula C15H25N5 B5436573 N,N,N'-trimethyl-N'-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-propanediamine

N,N,N'-trimethyl-N'-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-propanediamine

Cat. No. B5436573
M. Wt: 275.39 g/mol
InChI Key: UDXYETCLLVIINA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing nitrogen atoms. It also has a trimethylamino group attached, which could potentially make the compound a cation at physiological pH .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[1,5-a]pyrimidine core and the trimethylamino group. The nitrogen atoms in the ring could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the trimethylamino group .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its production, biological studies to determine its activity, and toxicity studies to assess its safety .

properties

IUPAC Name

N,N,N'-trimethyl-N'-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5/c1-11-10-14(19(6)9-7-8-18(4)5)20-15(16-11)12(2)13(3)17-20/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXYETCLLVIINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)CCCN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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